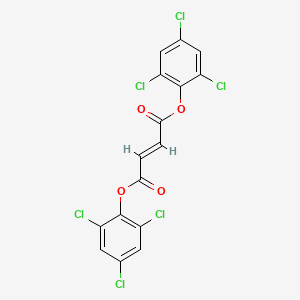
4-azido-N-(1,3-thiazol-2-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-azido-N-(1,3-thiazol-2-yl)benzenesulfonamide is an organic compound that belongs to the class of aminobenzenesulfonamides. This compound contains a benzenesulfonamide moiety with an azide group attached to the benzene ring and a thiazole ring. It is known for its versatile applications in various fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-azido-N-(1,3-thiazol-2-yl)benzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with p-aminobenzenesulfonamide and 2-aminothiazole.
Azidation: The amino group on the benzenesulfonamide is converted to an azide group using sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF).
Coupling Reaction: The azide group is then coupled with the thiazole ring under specific reaction conditions, often involving a catalyst such as copper (I) sulfate pentahydrate and sodium ascorbate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
4-azido-N-(1,3-thiazol-2-yl)benzenesulfonamide undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions.
Cycloaddition Reactions: The azide group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for azidation reactions.
Copper (I) Sulfate Pentahydrate and Sodium Ascorbate: Used as catalysts in cycloaddition reactions.
Hydrogen Gas and Palladium Catalyst: Used for reduction reactions.
Major Products Formed
Triazoles: Formed from cycloaddition reactions.
Aminobenzenesulfonamide Derivatives: Formed from reduction reactions.
科学的研究の応用
4-azido-N-(1,3-thiazol-2-yl)benzenesulfonamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including polymers and dendrimers.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-azido-N-(1,3-thiazol-2-yl)benzenesulfonamide involves its interaction with molecular targets and pathways in biological systems. The azide group can participate in bioorthogonal reactions, allowing for the selective modification of biomolecules. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects.
類似化合物との比較
Similar Compounds
4-amino-N-(1,3-thiazol-2-yl)benzenesulfonamide: Similar structure but with an amino group instead of an azide group.
N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide: Contains both thiazole and sulfonamide moieties with different substituents.
Uniqueness
4-azido-N-(1,3-thiazol-2-yl)benzenesulfonamide is unique due to the presence of the azide group, which imparts distinct reactivity and allows for bioorthogonal chemistry applications. This makes it a valuable compound for research in chemical biology and medicinal chemistry.
特性
CAS番号 |
36326-87-1 |
|---|---|
分子式 |
C9H7N5O2S2 |
分子量 |
281.3 g/mol |
IUPAC名 |
4-azido-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C9H7N5O2S2/c10-14-12-7-1-3-8(4-2-7)18(15,16)13-9-11-5-6-17-9/h1-6H,(H,11,13) |
InChIキー |
PAIRVBCQQUUXHK-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N=[N+]=[N-])S(=O)(=O)NC2=NC=CS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


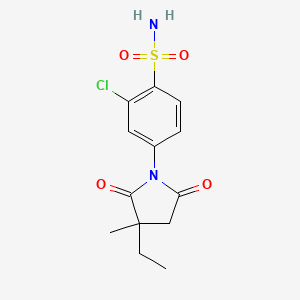
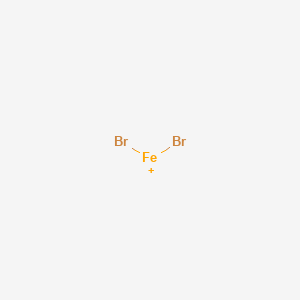
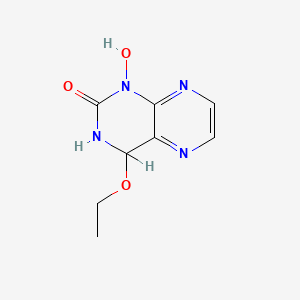

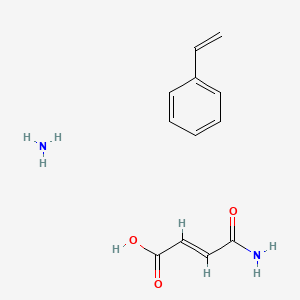
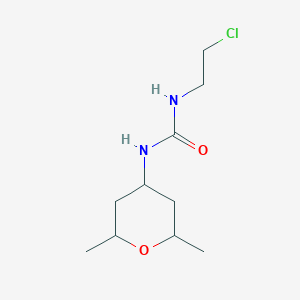


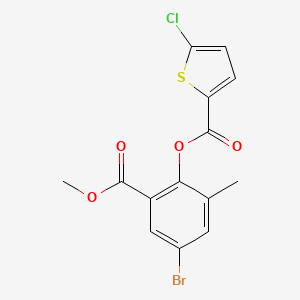
![3-[5-(4-Methoxyphenoxy)-3-methylpent-3-en-1-yl]-2,2-dimethyloxirane](/img/structure/B14676079.png)
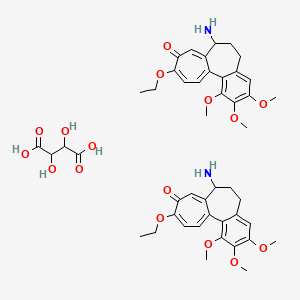

![1,7-Dimethyl[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B14676112.png)
